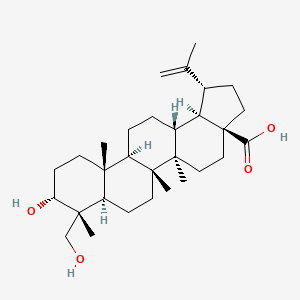

Oplopanaxogenin C

Description

Oplopanaxogenin C is a bioactive triterpenoid compound isolated from Acanthopanax senticosus (commonly known as Siberian ginseng or刺五加). It is co-extracted with structurally related compounds, such as Anhydrochiisanogenoic acid and Oplopanaxogenin A, through a multi-step process involving heat extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) . However, its exact molecular structure, biosynthesis pathway, and mechanism of action remain understudied in the available literature.

Properties

CAS No. |

161984-22-1 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23+,24+,26-,27-,28+,29+,30-/m0/s1 |

InChI Key |

HXWLKAXCQLXHML-UMQPZAPUSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oplopanaxogenin C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the Oplopanax horridus plant. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the isolation of this compound in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Oplopanaxogenin C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Oplopanaxogenin C has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and diabetes.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Oplopanaxogenin C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oplopanaxogenin C is closely associated with two other compounds in Acanthopanax senticosus extracts: Anhydrochiisanogenoic acid (Compound A) and Oplopanaxogenin A (Compound B).

Table 1: Key Characteristics of this compound and Related Compounds

| Compound | Content in Extract (%) | Structural Class | Primary Application |

|---|---|---|---|

| Anhydrochiisanogenoic acid | 50–70 | Triterpene acid | Antitumor drug precursor |

| Oplopanaxogenin A | 20–40 | Triterpenoid saponin | Antitumor co-factor |

| This compound | Not explicitly stated | Likely triterpenoid | Antitumor co-factor |

Structural and Functional Contrasts

Anhydrochiisanogenoic acid: Dominates the extract (50–70% content), suggesting it may serve as the primary bioactive agent. As a triterpene acid, it likely exhibits distinct solubility and reactivity compared to saponin-like derivatives such as Oplopanaxogenin A and C.

Oplopanaxogenin A :

- Shares a structural backbone with this compound but differs in functional groups (e.g., hydroxylation or glycosylation patterns).

- Lower concentration (20–40%) implies a supportive or synergistic role in antitumor activity.

This compound: Presumed to belong to the same triterpenoid saponin family as Oplopanaxogenin A. Co-elutes with Anhydrochiisanogenoic acid and Oplopanaxogenin A during chromatography, indicating overlapping physicochemical properties .

Q & A

Q. What are the established methodologies for isolating and characterizing Oplopanaxogenin C from natural sources?

Isolation typically involves solvent extraction, column chromatography (e.g., silica gel, HPLC), and spectroscopic characterization (NMR, MS). Researchers must validate purity via HPLC-UV and ensure reproducibility by documenting solvent systems, temperature, and pressure conditions . For novel compounds, structural confirmation requires X-ray crystallography or comparison with synthetic standards, as outlined in guidelines for new compound identification .

Q. Which techniques are most reliable for elucidating the structural and stereochemical properties of this compound?

High-resolution NMR (1D/2D) is critical for assigning proton and carbon signals, while MS (HR-ESI-MS) confirms molecular weight. Absolute configuration determination often relies on X-ray diffraction or circular dichroism (CD). Researchers should cross-validate results with computational methods (e.g., DFT calculations) and reference spectral databases to minimize misassignment .

Q. How can researchers design initial biological activity screens for this compound?

Use hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) to define endpoints (e.g., cytotoxicity, enzyme inhibition). Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., anti-inflammatory via NF-κB pathway). Include positive/negative controls and dose-response curves to establish efficacy thresholds .

Advanced Research Questions

Q. What experimental strategies address contradictory reports on this compound’s pharmacological effects?

Conduct systematic reviews (following Cochrane guidelines) to aggregate data, assess study heterogeneity, and identify confounding variables (e.g., solvent differences, cell line variability) . Replicate key studies under standardized conditions, emphasizing pre-registered protocols and open-access data to enhance reproducibility .

Q. How can researchers optimize synthetic routes for this compound derivatives to improve bioactivity?

Apply retrosynthetic analysis to identify modular intermediates. Use Design of Experiments (DoE) to evaluate reaction parameters (catalyst, temperature, solvent) and quantify yield/purity trade-offs. Characterize derivatives with orthogonal assays (e.g., SPR for binding affinity, metabolomics for stability) to correlate structural modifications with functional outcomes .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy of this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, metabolite formation) using LC-MS/MS and microdosing studies. Employ genetically modified animal models to isolate target pathways and validate mechanistic hypotheses. Integrate multi-omics data (transcriptomics, proteomics) to contextualize in vivo responses .

Q. How should researchers formulate hypotheses to explore this compound’s role in understudied disease models?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example: “Does this compound modulate autophagy in neurodegenerative models via mTOR-independent pathways?” Conduct a gap analysis of literature (using tools like PubMed, Web of Science) to identify underexplored mechanisms and justify novelty .

Methodological Considerations

- Literature Review : Follow PRISMA guidelines for systematic searches across databases (PubMed, Scopus, Embase) to minimize selection bias. Use Boolean operators (AND/OR/NOT) and MeSH terms for precision .

- Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .

- Ethical Reporting : Disclose synthetic protocols, raw data, and negative results in supplementary materials to uphold transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.